Phosphure de cobalt(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

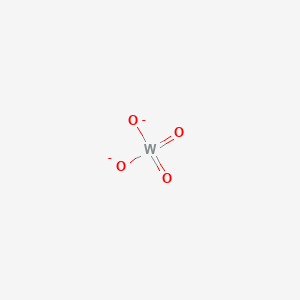

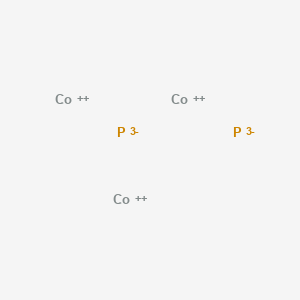

Cobalt(II) phosphide is an inorganic compound with the chemical formula Co₃P₂ It is a member of the phosphide family, which consists of compounds containing phosphorus in combination with metals

Applications De Recherche Scientifique

Cobalt(II) phosphide has a wide range of scientific research applications, including:

Energy Storage: Cobalt(II) phosphide is used as an electrode material in batteries and supercapacitors due to its high electrical conductivity and stability.

Photocatalysis: It is employed in photocatalytic systems for hydrogen production from water splitting.

Biomedical Applications: Cobalt(II) phosphide nanoparticles are being explored for use in drug delivery and imaging due to their unique magnetic properties.

Mécanisme D'action

Target of Action

Cobalt(II) phosphide, also known as cobalt(2+);phosphorus(3-), primarily targets the hydrogen evolution reaction (HER) . It is used as an efficient catalyst for hydrogen production and fuel cells, and as electrode materials for batteries .

Mode of Action

Cobalt(II) phosphide interacts with its targets through its intrinsic catalytic properties . The compound’s mode of action is influenced by the phosphorus content and the structural designs of cobalt phosphides . The crystalline phase can be controlled by changing the phosphide source species .

Biochemical Pathways

The primary biochemical pathway affected by Cobalt(II) phosphide is the hydrogen evolution reaction (HER) . This compound has been used as a promising electrocatalyst for catalyzing the HER in acidic aqueous solutions . The Volmer-Heyrovsky pathway is implied in hydrogen production .

Pharmacokinetics

The compound’s catalytic activity is known to be influenced by the atomic ratios of co to p, the interaction between cobalt phosphide and carbon species, and the doping of n atoms into cnts .

Result of Action

The result of Cobalt(II) phosphide’s action is the efficient production of hydrogen. The compound exhibits excellent catalytic performances for both the HER and oxygen evolution reaction (OER) in basic solution . It affords a current density of 10 mA cm −2 at low overpotentials .

Action Environment

The action, efficacy, and stability of Cobalt(II) phosphide are influenced by environmental factors. For instance, the compound’s catalytic activity for HER can be significantly improved by adjusting active phase and carbon species structures . The compound’s action is also influenced by the phase structure and support effect .

Analyse Biochimique

Biochemical Properties

Cobalt(II) phosphide has shown notable electrocatalytic activity, which makes it a promising candidate for biochemical reactions . It has been used for the detection of hydrogen peroxide, a representative reactive oxygen species in living organisms . The compound interacts with hydrogen peroxide, facilitating its detection .

Cellular Effects

Hydrogen peroxide plays a critical role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cobalt(II) phosphide involves its electrocatalytic activity. It facilitates the electrochemical reduction of hydrogen peroxide, demonstrating its potential as a biosensor .

Temporal Effects in Laboratory Settings

In laboratory settings, Cobalt(II) phosphide has shown a rapid amperometric response, suggesting its stability and potential for long-term use .

Metabolic Pathways

Its role in the detection of hydrogen peroxide suggests it may interact with metabolic processes related to reactive oxygen species .

Transport and Distribution

Its electrocatalytic properties suggest it may interact with cellular transporters or binding proteins .

Subcellular Localization

Given its role in hydrogen peroxide detection, it may be localized in areas of the cell where reactive oxygen species are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cobalt(II) phosphide can be synthesized through several methods, including:

Hydrothermal Method: This involves reacting cobalt acetate with red phosphorus under hydrothermal conditions.

Solid-State Reaction: This method involves the direct reaction of cobalt metal with phosphorus at high temperatures.

Chemical Vapor Deposition: In this method, cobalt and phosphorus precursors are vaporized and then deposited onto a substrate, forming a thin film of cobalt phosphide.

Industrial Production Methods: Industrial production of cobalt(II) phosphide often involves large-scale hydrothermal synthesis due to its simplicity and scalability. The reaction conditions are optimized to produce high-purity cobalt phosphide with desirable properties for specific applications .

Types of Reactions:

Oxidation: Cobalt(II) phosphide can undergo oxidation reactions, forming cobalt oxides and phosphorus oxides.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used in oxidation reactions.

Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents are used in reduction reactions.

Substitution Reagents: Sulfur and nitrogen sources are used in substitution reactions.

Major Products:

Oxidation Products: Cobalt oxides (CoO, Co₂O₃) and phosphorus oxides (P₂O₅).

Reduction Products: Cobalt metal and elemental phosphorus.

Substitution Products: Cobalt sulfides and cobalt nitrides.

Comparaison Avec Des Composés Similaires

Cobalt(II) phosphide can be compared with other similar compounds, such as:

Nickel Phosphide (Ni₂P): Both cobalt(II) phosphide and nickel phosphide are used as catalysts in hydrogen evolution reactions.

Iron Phosphide (Fe₂P): Iron phosphide is another transition metal phosphide used in catalysis.

Copper Phosphide (Cu₃P): Copper phosphide is used in similar applications but has lower catalytic activity compared to cobalt(II) phosphide.

Propriétés

IUPAC Name |

cobalt(2+);phosphorus(3-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Co.2P/q3*+2;2*-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHKCTWKZVGLSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[P-3].[Co+2].[Co+2].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co3P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74711 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12134-02-0 |

Source

|

| Record name | Cobalt phosphide (Co2P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicobalt phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the incorporation of Cobalt(II) phosphide hydroxide enhance the photocatalytic activity of g-C3N4 for hydrogen production?

A1: While the provided abstract doesn't delve into the specific mechanism, it suggests that the co-doping of g-C3N4 with Cobalt(II) phosphide hydroxide leads to an improvement in hydrogen production under solar light []. This enhancement can be attributed to several factors, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)